molecular formula C18H20N4O5S B11002441 2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11002441
M. Wt: 404.4 g/mol
InChI Key: PMKCMCIZCZYRSE-UHFFFAOYSA-N
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Description

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring. The thiazole ring is introduced through a subsequent reaction with 4-methyl-2-aminothiazole under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule .

Scientific Research Applications

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H20N4O5S/c1-10-9-28-17(19-10)21-15(23)7-12-16(24)22(18(25)20-12)8-11-4-5-13(26-2)14(6-11)27-3/h4-6,9,12H,7-8H2,1-3H3,(H,20,25)(H,19,21,23)

InChI Key

PMKCMCIZCZYRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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